molecular formula C6H8N6 B14641020 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine CAS No. 54202-86-7

1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine

Cat. No.: B14641020
CAS No.: 54202-86-7
M. Wt: 164.17 g/mol
InChI Key: PQUFQKHCBKPVCJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that contains both imidazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1,2,4-triazole-5-amine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the triazole or imidazole rings .

Scientific Research Applications

1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields .

Properties

CAS No.

54202-86-7

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

3-methyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine

InChI

InChI=1S/C6H8N6/c1-12-3-9-4(5(12)7)6-8-2-10-11-6/h2-3H,7H2,1H3,(H,8,10,11)

InChI Key

PQUFQKHCBKPVCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C2=NC=NN2

Origin of Product

United States

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